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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral
characteristics of 2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5), a compound with
significant potential in the pharmaceutical and agrochemical sectors due to its antimicrobial and
antifungal properties. While experimentally determined spectral data for this specific compound
is not widely available in public databases, this document presents predicted spectral data
based on its chemical structure and analysis of analogous compounds. Detailed, standardized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to guide researchers
in their analytical endeavors. Furthermore, a proposed mechanism of antimicrobial action is
illustrated to provide context for its biological activity.

Introduction

2-Methyl-5-Nitro-6-Chlorophenol is a substituted aromatic compound with the molecular
formula C7HeCINOs and a molecular weight of 187.58 g/mol . Its structure, featuring a phenol
ring with methyl, nitro, and chloro substituents, suggests a range of physicochemical properties
and biological activities. Notably, compounds of this class are recognized for their potential as
antimicrobial and antifungal agents.[1] A thorough understanding of its spectral properties is
paramount for its identification, characterization, and quality control in research and
development settings.
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This guide aims to bridge the current gap in publicly accessible spectral data for 2-Methyl-5-
Nitro-6-Chlorophenol by providing a detailed predictive analysis and standardized
methodologies for its empirical determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Methyl-5-Nitro-6-
Chlorophenol. These predictions are derived from established principles of spectroscopy and
by analogy to structurally similar compounds.

Predicted *H NMR Spectral Data

Table 1: Predicted *H NMR Chemical Shifts (in ppm) in CDCIs

Predicted Chemical Shift

Proton Assignment (5) Multiplicity
Ar-H (position 3) 7.8-8.2 d

Ar-H (position 4) 70-74 d

-OH 5.0-6.0 s (broad)
-CHs 22-25 s

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted **C NMR Spectral Data

Table 2: Predicted 13C NMR Chemical Shifts (in ppm) in CDCl3
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Carbon Assignment

Predicted Chemical Shift ()

C-OH 150 - 155
C-NO:2 145 - 150
C-Cl 125-130
C-CHs 120 - 125
Ar-CH (position 3) 128 - 132
Ar-CH (position 4) 115-120
-CHs 15-20

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted IR Absorption Bands

Table 3: Predicted Major Infrared Absorption Frequencies (in cm™1)

Predicted Absorption

Functional Group Intensity
Range

O-H stretch (phenol) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium-Strong

N-O stretch (nitro) 1500 - 1570 (asymmetric) Strong

1300 - 1370 (symmetric) Strong

C-O stretch (phenol) 1180 - 1260 Strong

C-Cl stretch 700 - 800 Strong

Disclaimer: These are predicted values and may vary from experimentally determined data.
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Predicted Mass Spectrometry Fragmentation

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

miz Predicted Fragment Notes

Molecular ion peak (presence

187/189 [M]* _
of 35Cl and 3/Cl isotopes)
172/174 [M-CHs]* Loss of a methyl group
157/159 [M-NOJ* Loss of nitric oxide
141 [M-NOz]* Loss of a nitro group
Loss of nitro group and
111 [M-NO2-CI]*

chlorine

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted UV-Visible Absorption

Table 5: Predicted UV-Visible Absorption Maxima (Amax)

Solvent Predicted Amax (nm)
Methanol ~270-280 and ~350-400
DMSO ~275-285 and ~360-410

Disclaimer: The absorption maxima of nitrophenols can be sensitive to the pH of the solution.[2]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of 2-Methyl-5-Nitro-6-
Chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 10-20 mg of 2-Methyl-5-Nitro-6-Chlorophenol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled single-pulse sequence.

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2-5 seconds.

e Temperature: 298 K.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 2-Methyl-5-Nitro-6-Chlorophenol sample directly onto the
ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

e Record the sample spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm™—1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (El) source, coupled with a
gas chromatograph (GC-MS) or direct infusion probe.

GC-MS Parameters:
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e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

e Injector Temperature: 250 °C.

e Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
o Carrier Gas: Helium at a constant flow rate.

e MS lon Source: Electron lonization (El) at 70 eV.

e Mass Range: m/z 40-400.

Direct Infusion Parameters:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

 Infuse the solution into the mass spectrometer at a low flow rate.

e Acquire the mass spectrum under EIl conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption of UV-Vis radiation.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:

e Prepare a stock solution of 2-Methyl-5-Nitro-6-Chlorophenol in a UV-grade solvent (e.g.,
methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

e Prepare a series of dilutions from the stock solution to find an optimal concentration that
gives an absorbance reading between 0.1 and 1.0.

o Use the pure solvent as a blank reference.

Data Acquisition:
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e Wavelength Range: 200-800 nm.
e Scan Speed: Medium.

e Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance
(Amax).

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis
of 2-Methyl-5-Nitro-6-Chlorophenol.
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Caption: Workflow for the spectral characterization of 2-Methyl-5-Nitro-6-Chlorophenol.

Proposed Antimicrobial Mechanism of Action

Phenolic compounds, including chlorophenols and nitrophenols, are known to exert their
antimicrobial effects through multiple mechanisms. The primary mode of action is believed to
be the disruption of the microbial cell membrane.
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Caption: Proposed antimicrobial mechanism of action for 2-Methyl-5-Nitro-6-Chlorophenol.

The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the cell
membrane, disrupting its structure and increasing its permeability. This leads to the leakage of
essential intracellular components, such as ions and metabolites. Furthermore, phenolic
compounds can denature essential membrane proteins and enzymes, inhibiting cellular
processes like energy production and DNA replication, ultimately leading to cell death. The
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presence of the electron-withdrawing nitro group and the lipophilic chloro group on the phenol
ring is expected to enhance this antimicrobial activity.[3]

Conclusion

This technical guide provides a foundational understanding of the spectral properties of 2-
Methyl-5-Nitro-6-Chlorophenol. While the presented data is predictive, it offers valuable
guidance for the identification and characterization of this compound. The detailed
experimental protocols serve as a standardized starting point for researchers to obtain
empirical data. The elucidation of its spectral characteristics is a critical step in unlocking the
full potential of 2-Methyl-5-Nitro-6-Chlorophenol in the development of new pharmaceutical
and agrochemical agents. Further experimental work is encouraged to validate and expand
upon the predictive data presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1320782?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

